molecular formula C9H9F6N3O4S B2575119 5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid CAS No. 2411223-62-4

5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid

Cat. No.: B2575119
CAS No.: 2411223-62-4
M. Wt: 369.24
InChI Key: UHXKAAKFIFOXOD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid: is a compound that combines a pyrimidine derivative with trifluoroacetic acid The pyrimidine ring is a fundamental structure in many biological molecules, including nucleotides and vitamins

Properties

IUPAC Name

5-(aminomethyl)-1H-pyrimidine-2-thione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.2C2HF3O2/c6-1-4-2-7-5(9)8-3-4;2*3-2(4,5)1(6)7/h2-3H,1,6H2,(H,7,8,9);2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBQWOCOKVTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=S)N1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F6N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1H-pyrimidine-2-thione typically involves the reaction of a pyrimidine derivative with an aminomethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The thione group is introduced through a subsequent reaction involving sulfur-containing reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can convert the thione group back to a thiol or further reduce the pyrimidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1H-pyrimidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, while the thione group can participate in redox reactions. These interactions can modulate the activity of enzymes and affect metabolic pathways.

Comparison with Similar Compounds

    5-Amino-pyrazoles: These compounds also contain an amino group attached to a heterocyclic ring and are used in similar applications.

    Pyrimidine Derivatives: Other pyrimidine derivatives with different substituents can have similar chemical properties and applications.

Uniqueness: The combination of the aminomethyl group, thione group, and trifluoroacetic acid in 5-(Aminomethyl)-1H-pyrimidine-2-thione gives it unique reactivity and potential for diverse applications. The presence of trifluoroacetic acid enhances its solubility and stability, making it a valuable compound in various research and industrial contexts.

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